molecular formula C10H9NO2 B8652243 5-hydroxy-6-methyl-2H-isoquinolin-1-one

5-hydroxy-6-methyl-2H-isoquinolin-1-one

Cat. No.: B8652243
M. Wt: 175.18 g/mol
InChI Key: BNHHFOKILAPBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-methyl-2H-isoquinolin-1-one is an isoquinolinone derivative characterized by a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) group at position 6 on its heterocyclic ring. Its molecular formula is C₁₀H₉NO₂, with a molar mass of 175.19 g/mol (exact mass: 175.0633).

Key structural attributes include:

  • Hydroxyl group at position 5: Enhances hydrogen-bonding capacity, influencing solubility and receptor interactions.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-hydroxy-6-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(9(6)12)4-5-11-10(8)13/h2-5,12H,1H3,(H,11,13)

InChI Key

BNHHFOKILAPBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6-methyl-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a methyl-substituted phenylalanine derivative, which undergoes cyclization and subsequent hydroxylation.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, optimized for yield and purity. These methods may include catalytic hydrogenation, oxidation, and other standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-6-methyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The methyl group in 5-hydroxy-6-methyl-2H-isoquinolin-1-one increases logP compared to hydroxyl-rich analogs (e.g., 4-(3,4-dihydroxyphenyl)-5-hydroxyisoquinolin-1-one), which are more hydrophilic .
  • Solubility: Chlorine and methoxy substituents (e.g., in 6-chloro-5-methoxyisoquinolin-1(2H)-one) reduce aqueous solubility compared to hydroxylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.